molecular formula C16H15NO2 B7457889 N-(3,4-dihydro-2H-1-benzopyran-4-yl)benzamide

N-(3,4-dihydro-2H-1-benzopyran-4-yl)benzamide

Cat. No. B7457889
M. Wt: 253.29 g/mol
InChI Key: GCHIEIDZFQFXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dihydro-2H-1-benzopyran-4-yl)benzamide, commonly known as DBZ, is a small molecule organic compound that has gained significant attention in scientific research due to its diverse biological and pharmacological properties. DBZ is a synthetic compound that belongs to the family of benzamides, and it has been extensively studied for its potential applications in various fields of research, including neuroscience, cancer biology, and drug discovery.

Mechanism of Action

The mechanism of action of DBZ is primarily based on its ability to modulate the activity of various molecular targets, including GABA receptors and gamma-secretase. DBZ has been shown to bind to the allosteric site of GABA receptors, which results in the potentiation of GABAergic neurotransmission and the inhibition of neuronal excitability. In the case of gamma-secretase, DBZ inhibits the activity of the enzyme by binding to the active site of the enzyme, thereby preventing the cleavage of amyloid precursor protein (APP) and the formation of beta-amyloid plaques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DBZ are diverse and depend on the specific molecular target that it interacts with. In the case of GABA receptors, DBZ has been shown to potentiate the activity of the receptor, which results in the inhibition of neuronal excitability and the modulation of neurotransmission. In the case of gamma-secretase, DBZ inhibits the activity of the enzyme, which results in the inhibition of beta-amyloid plaque formation and the potential treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using DBZ in lab experiments include its high potency and selectivity for specific molecular targets, as well as its synthetic accessibility and ease of purification. However, DBZ also has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

The future directions for DBZ research are diverse and include the development of novel derivatives with improved pharmacokinetic properties, the investigation of its potential applications in other fields of research, such as immunology and infectious diseases, and the elucidation of its molecular mechanism of action in various biological systems. Additionally, the development of new synthetic methodologies for the synthesis of DBZ and its derivatives may enable the discovery of new compounds with improved biological activity and selectivity.

Synthesis Methods

The synthesis of DBZ is a multistep process that involves the condensation of 3,4-dihydro-2H-pyran-4-carboxylic acid with 4-aminobenzamide in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatographic techniques, such as column chromatography or HPLC, to obtain pure DBZ.

Scientific Research Applications

DBZ has been extensively studied for its potential applications in various fields of research, including neuroscience, cancer biology, and drug discovery. In neuroscience, DBZ has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are known to play a critical role in the regulation of neuronal excitability. DBZ has also been shown to have anti-cancer properties, as it inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, DBZ has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of gamma-secretase, an enzyme that is involved in the formation of beta-amyloid plaques in the brain.

properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-16(12-6-2-1-3-7-12)17-14-10-11-19-15-9-5-4-8-13(14)15/h1-9,14H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHIEIDZFQFXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.